Cas no 2227731-80-6 ((1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol)

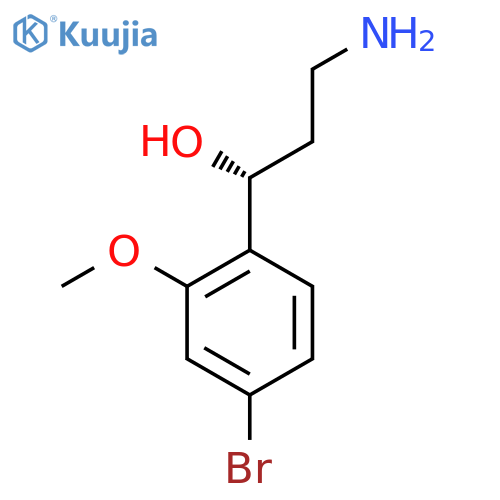

2227731-80-6 structure

商品名:(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol

- 2227731-80-6

- EN300-1909161

-

- インチ: 1S/C10H14BrNO2/c1-14-10-6-7(11)2-3-8(10)9(13)4-5-12/h2-3,6,9,13H,4-5,12H2,1H3/t9-/m1/s1

- InChIKey: BGNFTGFWEQDZSN-SECBINFHSA-N

- ほほえんだ: BrC1C=CC(=C(C=1)OC)[C@@H](CCN)O

計算された属性

- せいみつぶんしりょう: 259.02079g/mol

- どういたいしつりょう: 259.02079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 55.5Ų

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1909161-0.1g |

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol |

2227731-80-6 | 0.1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1909161-0.5g |

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol |

2227731-80-6 | 0.5g |

$1482.0 | 2023-09-18 | ||

| Enamine | EN300-1909161-1.0g |

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol |

2227731-80-6 | 1g |

$1543.0 | 2023-06-01 | ||

| Enamine | EN300-1909161-0.05g |

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol |

2227731-80-6 | 0.05g |

$1296.0 | 2023-09-18 | ||

| Enamine | EN300-1909161-5g |

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol |

2227731-80-6 | 5g |

$4475.0 | 2023-09-18 | ||

| Enamine | EN300-1909161-2.5g |

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol |

2227731-80-6 | 2.5g |

$3025.0 | 2023-09-18 | ||

| Enamine | EN300-1909161-10.0g |

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol |

2227731-80-6 | 10g |

$6635.0 | 2023-06-01 | ||

| Enamine | EN300-1909161-5.0g |

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol |

2227731-80-6 | 5g |

$4475.0 | 2023-06-01 | ||

| Enamine | EN300-1909161-10g |

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol |

2227731-80-6 | 10g |

$6635.0 | 2023-09-18 | ||

| Enamine | EN300-1909161-0.25g |

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol |

2227731-80-6 | 0.25g |

$1420.0 | 2023-09-18 |

(1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol 関連文献

-

1. Water

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

2227731-80-6 ((1R)-3-amino-1-(4-bromo-2-methoxyphenyl)propan-1-ol) 関連製品

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1261907-93-0(3-[Benzo(b)thiophen-2-yl]-5-hydroxybenzoic acid)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量